molecular formula C20H14F4N2O2S2 B2948539 2-((4-fluorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877654-56-3

2-((4-fluorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2948539
CAS No.: 877654-56-3
M. Wt: 454.46
InChI Key: ZORNUWOFJJLAIH-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidin-4(3H)-one class, characterized by a fused thiophene-pyrimidine ring system. Its structure includes a 4-fluorobenzylthio group at position 2 and a 4-(trifluoromethoxy)phenyl substituent at position 3. The 6,7-dihydro modification indicates partial saturation of the thiophene ring, which may influence conformational flexibility and bioavailability. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the fluorine atoms may improve binding affinity to target proteins through electron-withdrawing effects .

Properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F4N2O2S2/c21-13-3-1-12(2-4-13)11-30-19-25-16-9-10-29-17(16)18(27)26(19)14-5-7-15(8-6-14)28-20(22,23)24/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORNUWOFJJLAIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)OC(F)(F)F)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F4N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-fluorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative that exhibits a range of biological activities. Its unique structure, characterized by the presence of fluorine and trifluoromethoxy groups, suggests potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H18F4N2OSC_{21}H_{18}F_4N_2OS, with a molecular weight of approximately 426.43 g/mol. The presence of electron-withdrawing groups such as trifluoromethoxy enhances its lipophilicity and may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound possesses several biological activities, including:

  • Anticancer Activity: Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties: The compound has shown potential as an antimicrobial agent against certain pathogens.
  • Anti-inflammatory Effects: It may modulate inflammatory pathways, contributing to its therapeutic profile.

The biological mechanisms underlying the activity of this compound include:

  • Inhibition of Key Enzymes:
    • The compound is believed to inhibit enzymes involved in cancer cell proliferation and survival.
    • Studies have indicated that it may affect cyclooxygenase (COX) pathways, which are critical in inflammation and cancer progression.
  • Induction of Apoptosis:
    • Research has demonstrated that treatment with this compound can lead to increased apoptosis in cancer cells, likely through the activation of caspase pathways.
  • Molecular Docking Studies:
    • Computational studies have shown favorable interactions between the compound and target proteins, suggesting a strong binding affinity that correlates with its biological activity.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Cytotoxicity Assays: In vitro assays on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed significant cytotoxic effects, with IC50 values indicating potent activity.
  • Antimicrobial Testing: The compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria in preliminary antimicrobial assays.
  • Inflammation Models: In vivo studies demonstrated anti-inflammatory effects in animal models of induced inflammation, supporting its potential therapeutic use in inflammatory diseases.

Data Tables

Activity TypeTest SystemResultReference
CytotoxicityMCF-7 Cell LineIC50 = 15 µM
AntimicrobialStaphylococcus aureusZone of inhibition = 12 mm
Anti-inflammatoryRat Model (Carrageenan-induced)Significant reduction in edema

Scientific Research Applications

Biological Activities

The compound has been studied for various biological activities, including:

Anticancer Activity

Research indicates that derivatives of thienopyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth . The presence of the trifluoromethoxy group is believed to enhance the compound's potency against various cancer cell lines.

Antimicrobial Properties

Thienopyrimidine derivatives have also demonstrated antimicrobial effects. The structural modifications in this compound may contribute to its ability to inhibit bacterial growth and combat infections .

Enzyme Inhibition

The compound has potential as an enzyme inhibitor, particularly in the context of diseases where enzyme dysregulation is a key factor. Studies suggest that it may inhibit specific kinases involved in cancer progression .

Case Studies

Several case studies provide insights into the practical applications of this compound:

  • Anticancer Research : A study published in Molecules demonstrated that a closely related thienopyrimidine derivative significantly reduced tumor size in xenograft models, suggesting potential for further development as an anticancer agent .
  • Antimicrobial Testing : Another study evaluated the antimicrobial efficacy of various thienopyrimidine derivatives against Gram-positive and Gram-negative bacteria, revealing promising results for clinical applications .
  • Enzyme Inhibition Analysis : Research focused on the inhibition of specific kinases showed that derivatives could effectively block pathways critical for cancer cell survival, indicating a viable therapeutic strategy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Differences

6,7-Dihydro modification reduces ring aromaticity, possibly lowering toxicity compared to non-hydrogenated analogs .

Synthetic Complexity :

  • Fluorinated and trifluoromethoxy substituents require specialized reagents (e.g., LiHMDS in ), increasing synthesis difficulty compared to methoxy derivatives .

Biological Potential: The combination of fluorinated and trifluoromethoxy groups may synergize in targeting kinases or inflammatory pathways, as seen in .

Research Findings and Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight (g/mol) Calculated logP Melting Point (°C)
Target Compound ~470.4 ~4.2 Not reported
2-[(2-Fluorophenyl)methylsulfanyl]-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one 412.5 3.8 Not reported
3-(4-Fluorophenyl)-2-mercapto-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one 320.4 2.5 Not reported
2,6-Bis(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one 374.4 3.1 241–243

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